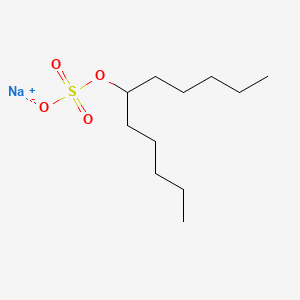

Sodium 6-sulfonatooxyundecane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61405-58-1 |

|---|---|

Molecular Formula |

C11H23NaO4S |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

sodium;undecan-6-yl sulfate |

InChI |

InChI=1S/C11H24O4S.Na/c1-3-5-7-9-11(10-8-6-4-2)15-16(12,13)14;/h11H,3-10H2,1-2H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

MWVDQKGHXGDXOB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC(CCCCC)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 6 Sulfonatooxyundecane

Strategic Approaches to C-6 Functionalization of Undecane (B72203) Scaffolds

The initial and foundational step in the synthesis of sodium 6-sulfonatooxyundecane is the preparation of the precursor, 6-undecanol (B1345097). This requires the selective introduction of a hydroxyl group at the C-6 position of the undecane chain. Modern synthetic chemistry offers several strategic routes for such C-H functionalization of unactivated alkanes. These methods have evolved from stoichiometric reactions to more efficient catalytic systems.

One of the primary strategies involves the direct and selective C–H functionalization of the alkane. rsc.org Metal-catalyzed carbene transfer reactions have emerged as a powerful methodology for creating new C-C bonds, and by extension, can be adapted for C-O bond formation. rsc.orgnih.gov For instance, a transient metal-carbene species can interact with an alkane's C-H bond, which, through subsequent steps, could lead to the introduction of a functional group. acs.org While direct oxidation of alkanes to a specific secondary alcohol is challenging due to the similar reactivity of various C-H bonds, regioselectivity can be influenced by the choice of catalyst and reaction conditions. acs.org Computational and experimental studies have shown that specifically designed catalysts can enhance functionalization at primary sites, but achieving high selectivity for a specific secondary position like C-6 in a long chain remains a significant synthetic challenge. acs.org

More classical and often more practical approaches for obtaining a specific secondary alcohol like 6-undecanol involve multi-step syntheses, such as the Grignard reaction between pentyl magnesium bromide and hexanal, followed by acidic workup. This well-established method provides a reliable, albeit less direct, route to the required 6-undecanol precursor.

Development of Novel Sulfation Protocols for Secondary Alcohols

The conversion of 6-undecanol to its corresponding sulfate (B86663) ester is the pivotal transformation. The sulfation of secondary alcohols is inherently more complex than that of primary alcohols due to competing side reactions, most notably acid-catalyzed dehydration, which leads to the formation of alkenes. nih.govgoogle.com Consequently, the development of mild and efficient sulfation protocols is crucial for achieving high yields.

Direct sulfation involves the reaction of the alcohol with a sulfating agent in a single step. A variety of reagents and conditions have been developed to perform this transformation efficiently while minimizing side products.

Sulfur Trioxide Complexes: Sulfur trioxide (SO₃) is a powerful sulfating agent, but its high reactivity often leads to unwanted side reactions. To moderate its reactivity, SO₃ is commonly used as a complex with a Lewis base such as pyridine (B92270) or triethylamine. nih.govnih.gov The triethylamine-sulfur trioxide complex, for example, has been used successfully for the sulfation of secondary alcohols, providing good yields with minimal byproducts. nih.gov The reaction is typically performed in an inert solvent at controlled temperatures.

Chlorosulfonic Acid: Anhydrous chlorosulfonic acid (ClSO₃H) is another effective reagent for the sulfation of alcohols. google.comwikipedia.org The reaction is rapid and exothermic, necessitating careful temperature control (often between 0°C and 15°C) to prevent degradation. google.com The process involves the gradual addition of the acid to the alcohol. google.comgoogle.com To improve yields and suppress the formation of neutral oil by-products when sulfating secondary alcohols, a co-reactant such as a secondary alcohol ethoxylate can be included in the reaction mixture. google.com

Sulfamic Acid: Sulfamic acid (H₂NSO₃H) is a milder, solid sulfating agent. nih.gov While it is less reactive towards secondary alcohols compared to primary ones, its use can be promoted by catalysts such as urea (B33335) and thiourea (B124793) or by conducting the reaction in the presence of a non-ionic surface active agent at elevated temperatures (100-150°C). nih.govgoogle.com

| Sulfating Agent | Typical Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Triethylamine-SO₃ Complex | Inert solvent, controlled temperature | Good yields, fewer side reactions | Requires preparation of the complex | nih.gov |

| Chlorosulfonic Acid | 0-15°C, gradual addition, optional co-reactant | High reactivity, rapid reaction | Exothermic, risk of degradation and side reactions | google.comgoogle.com |

| Sulfamic Acid | 100-150°C, with catalyst (e.g., urea) or co-surfactant | Milder, safer to handle | Lower reactivity, requires higher temperatures | nih.govgoogle.com |

Indirect methods involve converting the alcohol into an intermediate that is more readily transformed into the sulfate ester. These multi-step approaches often provide higher yields and cleaner products, especially for sensitive substrates.

Sulfitylation-Oxidation Protocol: This two-step strategy proceeds under mild conditions and offers high yields. nih.gov The secondary alcohol first reacts to form an alkyl sulfite (B76179) derivative. This intermediate is then oxidized using a system like sodium periodate (B1199274) and a catalytic amount of ruthenium(III) chloride to the corresponding sulfate diester. The target sulfate monoester is subsequently released upon treatment with sodium iodide. nih.gov This method avoids the harsh reagents common in direct sulfation. rsc.org

Dicyclohexylcarbodiimide (B1669883) (DCC) and Sulfuric Acid: This protocol involves the activation of sulfuric acid with DCC. nih.gov The alcohol performs a nucleophilic attack on the sulfur atom of the activated intermediate, leading to the formation of the monosulfate ester and dicyclohexylurea as a byproduct. nih.gov The reaction is typically conducted at low temperatures (~4°C) in a solvent like DMF. However, this method is not suitable for substrates that are sensitive to acidic conditions. rsc.org

| Method | Key Reagents | Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sulfitylation-Oxidation | 1. SOCl₂ or equivalent 2. NaIO₄/RuCl₃ 3. NaI | Formation of an alkyl sulfite, followed by oxidation and release | Mild conditions, high yields | Multi-step process | nih.govrsc.org |

| DCC/H₂SO₄ Coupling | Dicyclohexylcarbodiimide (DCC), H₂SO₄ | Activation of H₂SO₄ by DCC, followed by nucleophilic attack by the alcohol | Effective for simple alcohols | Not suitable for acid-sensitive substrates | nih.govrsc.org |

Catalytic Systems in the Synthesis of Alkyl Sulfate Esters

Catalysis offers a pathway to enhance the efficiency and selectivity of the sulfation reaction. Both Lewis and Brønsted acids can be employed to facilitate the formation of alkyl sulfate esters, often by activating either the alcohol or the sulfating agent.

Lewis acids function as electron pair acceptors and can catalyze sulfation by coordinating with a Lewis basic atom, such as the oxygen of the alcohol or the sulfating agent. wikipedia.org This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. Common Lewis acids used in organic synthesis include compounds based on aluminum (e.g., AlCl₃), boron (e.g., BF₃), and titanium (e.g., TiCl₄). wikipedia.org In the context of sulfating 6-undecanol, a Lewis acid could activate a sulfur trioxide complex, for instance, by binding to an oxygen atom on the SO₃ molecule. This withdrawal of electron density would make the sulfur atom more electrophilic and facilitate the attack by the secondary alcohol's hydroxyl group. This approach can potentially lower the energy barrier of the reaction, allowing it to proceed under milder conditions. nih.gov

Brønsted acids are proton donors, and their role in sulfation can be complex. While strong acids like sulfuric acid can promote the undesirable dehydration of secondary alcohols, they can also act as catalysts under specific conditions. google.comresearchgate.net For instance, in a process known as transsulfation, an acid catalyst facilitates the transfer of a sulfate group from a donor molecule (an ether sulfate) to an acceptor alcohol. epo.org The reaction is driven to completion by the removal of the ethoxylated alcohol byproduct. Sulfuric acid is a preferred catalyst for this type of reaction. epo.org Additionally, strong Brønsted acids like triflic acid have been used to liberate SO₃ in situ from its amine complexes at low temperatures, enabling sulfation under conditions that might otherwise be too mild. nih.gov This avoids the need for high temperatures that could lead to degradation. nih.gov

Phase-Transfer Catalysis

The synthesis of this compound can be effectively achieved through phase-transfer catalysis (PTC), a powerful methodology for facilitating reactions between reactants located in different immiscible phases. nitrkl.ac.indalalinstitute.com In this context, the alcohol, undecan-6-ol, typically resides in an organic solvent, while the sulfating agent, often a salt or a complex, is in an aqueous phase. The phase-transfer catalyst, a substance with both hydrophilic and lipophilic properties, transports the reacting ions from one phase to another, thereby enabling the reaction to proceed. nitrkl.ac.inyoutube.com

A common phase-transfer catalyst employed for such syntheses is a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB). wikipedia.orgnih.gov The mechanism involves the exchange of the bromide anion of TBAB with the sulfating anion in the aqueous phase. This newly formed lipophilic ion pair, containing the sulfating agent, is then able to migrate into the organic phase and react with the undecan-6-ol. youtube.com The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and hazardous reagents and solvents. dalalinstitute.comphasetransfer.com

The general scheme for the phase-transfer catalyzed sulfation of undecan-6-ol can be represented as follows: The alcohol is dissolved in a suitable water-immiscible organic solvent. The sulfating agent, for instance, a stable sulfur trioxide complex, is dissolved in an aqueous phase. Upon the addition of a catalytic amount of a phase-transfer catalyst like TBAB, the sulfating species is shuttled into the organic phase to react with the alcohol, forming the corresponding alkyl sulfate. Subsequent neutralization with a sodium base yields the final product, this compound. This method avoids the need for harsh and corrosive reagents often associated with traditional sulfation techniques.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the reaction temperature and pressure, and the stoichiometric ratios of the reactants.

Solvent Selection Effects

The choice of solvent in the phase-transfer catalyzed sulfation of undecan-6-ol plays a pivotal role in the reaction's success. magtech.com.cn The organic solvent must be immiscible with water to create the necessary two-phase system and should effectively dissolve the starting alcohol and the intermediate alkyl sulfate. Solvents with low polarity are often preferred as they can enhance the reactivity of the ion pair transferred by the catalyst. princeton.edu The solvent's ability to influence the interfacial tension between the two phases can also affect the rate of transfer of the catalyst-reactant complex. princeton.edu

Commonly used organic solvents for such reactions include halogenated hydrocarbons like dichloromethane (B109758) and chloroform, as well as aromatic solvents such as toluene (B28343). The selection of the optimal solvent is a balance between reactant solubility, reaction rate enhancement, and practical considerations such as boiling point, cost, and environmental impact. For instance, while chlorinated solvents may offer excellent solubility and reaction kinetics, their environmental and health concerns have led to a search for greener alternatives.

Below is an illustrative data table showcasing the hypothetical effect of different solvents on the yield of this compound under constant temperature, pressure, and stoichiometry.

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 9.08 | 92 |

| Toluene | 2.38 | 85 |

| Diethyl Ether | 4.34 | 78 |

| n-Hexane | 1.88 | 65 |

This table is for illustrative purposes and represents expected trends based on general principles of phase-transfer catalysis.

Temperature and Pressure Influence

Temperature is a critical parameter that significantly influences the rate of the sulfation reaction. princeton.edu Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, such as dehydration of the alcohol or decomposition of the product, leading to a decrease in yield and purity. For the sulfation of secondary alcohols, maintaining a controlled temperature is crucial to minimize the formation of byproducts. The optimal temperature is typically determined experimentally to achieve a balance between a reasonable reaction rate and high selectivity.

Pressure is generally not a primary parameter for optimization in the sulfation of alcohols under typical liquid-phase conditions. Most sulfation reactions are carried out at atmospheric pressure. However, in specific instances involving gaseous reactants or supercritical fluids, pressure can become a significant variable influencing reaction rates and equilibria.

The following table illustrates the potential influence of temperature on the yield of this compound, assuming other parameters are held constant.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 | 12 | 75 |

| 40 | 6 | 90 |

| 60 | 3 | 82 (due to side reactions) |

| 80 | 1.5 | 65 (significant degradation) |

This table is for illustrative purposes and represents expected trends based on general principles of chemical kinetics.

Stoichiometric Ratio Optimization

The molar ratio of the reactants, including the alcohol, the sulfating agent, and the catalyst, is a key factor in maximizing the yield and minimizing waste. An excess of the sulfating agent can lead to over-reaction or the formation of undesired byproducts. Conversely, an insufficient amount of the sulfating agent will result in incomplete conversion of the starting alcohol.

The amount of the phase-transfer catalyst is also a critical parameter. While a higher concentration of the catalyst can increase the reaction rate, it can also lead to the formation of emulsions, complicating the work-up procedure. Therefore, the optimal amount of catalyst is the minimum required to achieve an efficient reaction rate.

A hypothetical optimization of the stoichiometric ratio of the sulfating agent to undecan-6-ol is presented in the table below.

| Molar Ratio (Sulfating Agent : Alcohol) | Catalyst Loading (mol%) | Yield (%) |

| 0.9 : 1 | 2 | 85 |

| 1.05 : 1 | 2 | 95 |

| 1.2 : 1 | 2 | 93 (minor byproducts) |

| 1.5 : 1 | 2 | 88 (increased byproducts) |

This table is for illustrative purposes and represents expected trends based on stoichiometric principles.

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are crucial considerations in the synthesis of this compound, particularly if the parent molecule contained other reactive functional groups or multiple hydroxyl groups. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the preference for reaction at a specific position on the molecule.

In the case of undecan-6-ol, the primary challenge is to ensure that only the hydroxyl group reacts. The choice of a mild and selective sulfating agent, such as a sulfur trioxide-amine complex, is important to avoid unwanted reactions with the alkyl chain.

Regioselectivity becomes a more significant challenge if the starting material were a long-chain diol. For instance, in a hypothetical scenario with undecane-2,6-diol, selectively sulfating the hydroxyl group at the 6-position over the one at the 2-position would require a carefully designed synthetic strategy. This could involve the use of protecting groups to temporarily block the more reactive hydroxyl group (typically a primary or less sterically hindered secondary alcohol) or the use of sterically hindered sulfating agents that preferentially react with the less hindered hydroxyl group. organic-chemistry.org The inherent electronic and steric differences between the different hydroxyl groups can also be exploited to achieve regioselectivity.

Sustainable and Green Chemistry Aspects in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for surfactants like this compound. nih.govrsc.orgomnitechintl.com The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

Key aspects of a green synthetic design for this compound include:

Use of Renewable Feedstocks: The undecyl chain can potentially be derived from renewable sources such as plant oils, which would be a more sustainable alternative to petroleum-based feedstocks. nih.govacs.org

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Phase-transfer catalysis can contribute to high atom economy by enabling reactions with high conversion and selectivity.

Use of Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is a core principle of green chemistry. This involves replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as toluene or, ideally, solvent-free systems.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Phase-transfer catalysis often allows for milder reaction conditions compared to traditional methods.

Catalysis: The use of catalytic amounts of substances, such as the phase-transfer catalyst, is inherently greener than using stoichiometric reagents. crdeepjournal.org Furthermore, the development of recyclable catalysts is an active area of research.

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a crucial aspect of waste prevention.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving Sodium 6 Sulfonatooxyundecane

Elucidation of the Sulfation Mechanism at the Secondary Carbon

The formation of sodium 6-sulfonatooxyundecane involves the sulfation of undecan-6-ol, a secondary alcohol. The mechanism of this reaction is multifaceted, influenced by the choice of sulfating agent and reaction conditions. Common sulfating agents include sulfur trioxide and its complexes (e.g., with pyridine (B92270) or trimethylamine), as well as chlorosulfuric acid and sulfuric acid. The reaction with sulfuric acid, while fundamental, can be complicated by side reactions such as dehydration.

A key mechanistic aspect of the sulfation of secondary alcohols is the stereochemical outcome. Studies have shown that the reaction proceeds with retention of configuration at the chiral carbon center. This observation is critical as it argues against a mechanism involving a free carbocation intermediate (an S_N1-type pathway), which would be expected to lead to racemization. Instead, a mechanism consistent with a direct nucleophilic attack by the alcohol on the sulfur atom of the sulfating agent (an S_N2-type reaction at sulfur) is favored.

Identification and Characterization of Reaction Intermediates

The elucidation of the sulfation mechanism relies heavily on identifying the transient species formed during the reaction. As mentioned, the retention of configuration during the sulfation of chiral secondary alcohols strongly suggests the absence of a discrete carbocation intermediate. If a planar carbocation were formed, nucleophilic attack would occur from either face, leading to a racemic or near-racemic mixture of the sulfated product.

When sulfur trioxide (SO₃) is used as the sulfating agent, the reaction is believed to proceed through the initial formation of a pyrosulfate intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking one molecule of SO₃.

ROH + 2 SO₃ → [R-O(H)-SO₂-O-SO₃] → ROSO₃H + SO₃

This intermediate then rearranges to form the alkyl sulfuric acid. When SO₃-amine complexes (e.g., SO₃·Pyridine) are used, the mechanism involves the direct nucleophilic attack of the alcohol on the sulfur atom of the complex. This pathway avoids the highly reactive nature of free SO₃ and minimizes side reactions.

For reactions mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and sulfuric acid, a proposed mechanism involves the formation of a solvated, protonated DCC-H₂SO₄ intermediate. researchgate.net The alcohol then attacks the sulfur atom of this activated species, leading to the formation of the monosulfate ester and dicyclohexylurea as a byproduct. researchgate.net

Transition State Analysis in Sulfation Pathways

Based on kinetic data and stereochemical outcomes, the transition state for the sulfation of a secondary alcohol like undecan-6-ol likely involves a concerted, bimolecular process. The most probable mechanism is an A'2 type, which is consistent with the observed retention of configuration and the kinetic rate law.

In this model, the transition state involves the nucleophilic oxygen of the alcohol attacking the electrophilic sulfur atom of the sulfating agent (e.g., H₂SO₄ or an SO₃ complex). Simultaneously, bonds are being formed and broken. For sulfation with sulfuric acid, the alcohol could attack a protonated sulfuric acid molecule or a molecule of sulfur trioxide formed from the dissociation of sulfuric acid. The retention of configuration is explained by the sulfur-oxygen bond forming at the same time the oxygen-hydrogen bond of the alcohol breaks, without inversion of the carbon stereocenter. This process resembles an S_N2 reaction occurring at the sulfur atom rather than the carbon atom.

Mechanistic Role of this compound in Catalytic Processes

While this compound is the product of a reaction, its molecular structure—comprising a long hydrophobic alkyl chain and a polar, anionic sulfate (B86663) headgroup—endows it with surfactant properties that suggest potential roles in various catalytic systems.

Organocatalytic Applications

Direct studies detailing the use of this compound as an organocatalyst are not widely available. However, based on its amphiphilic nature, its potential role in micellar catalysis can be postulated.

In micellar catalysis, surfactant molecules above their critical micelle concentration (CMC) form aggregates (micelles) in a solvent. nih.gov These micelles act as nanoreactors, creating a microenvironment that can significantly alter reaction rates and selectivity. nih.gov For a reaction between a nonpolar and a polar reactant, the hydrophobic core of the micelle can solubilize the nonpolar substrate, while the polar sulfate headgroups at the micelle-water interface can attract and concentrate the polar reactant. nih.gov This colocalization of reactants within the micellar structure can lead to a dramatic increase in the effective concentration and, consequently, the reaction rate. The negatively charged surface of micelles formed by this compound could be particularly effective in catalyzing reactions that involve cationic intermediates.

Another potential application is in phase-transfer catalysis (PTC). wikipedia.org In a biphasic system (e.g., aqueous and organic), a phase-transfer catalyst facilitates the transport of a reactant from one phase to another where the reaction occurs. wikipedia.org While quaternary ammonium (B1175870) salts are more common, anionic surfactants can also play a role, particularly in "inverse phase-transfer catalysis," where they can transport organic-soluble cations into the aqueous phase.

Heterogeneous Catalysis Incorporating the Compound

The sulfate group is a key component in a well-known class of solid superacid catalysts: sulfated metal oxides, particularly sulfated zirconia (SZ). tandfonline.commdpi.com These materials are highly effective in catalyzing hydrocarbon reactions, most notably the isomerization of n-alkanes to their branched, higher-octane isomers at low temperatures. researchgate.netmdpi.com

The catalytic activity of sulfated zirconia is attributed to the presence of strong Brønsted and Lewis acid sites generated by the interaction of sulfate groups with the zirconia surface. mdpi.commdpi.com The mechanism of alkane isomerization on these surfaces is believed to proceed through the following steps:

Initiation: The reaction begins with the activation of the alkane on an active site, leading to the formation of a carbenium ion intermediate. researchgate.net

Isomerization: The carbenium ion undergoes skeletal rearrangement to a more stable branched isomer.

Propagation: The isomerized carbenium ion propagates the chain by abstracting a hydride ion from another alkane molecule, releasing the branched alkane product and generating a new carbenium ion. osti.gov

By analogy, this compound could be immobilized onto a solid support, such as silica, alumina, or a polymer resin. This would create a solid material with accessible sulfate groups. The long undecane (B72203) chain would act as a linker and could create a unique, somewhat hydrophobic environment around the acidic active site. Such a catalyst could combine the strong acidity of the sulfate group with shape-selective properties or enhanced substrate affinity conferred by the alkyl chains, potentially offering unique reactivity in various organic transformations.

| Property | Description | Relevance to Immobilized Alkyl Sulfates |

|---|---|---|

| Active Sites | Strong Brønsted and Lewis acid sites generated by surface sulfate groups. mdpi.commdpi.com | The sulfonatooxy group of the compound would provide the Brønsted acidity. |

| Reaction Mechanism | Involves carbenium ion intermediates responsible for skeletal rearrangement. researchgate.net | An immobilized version would be expected to catalyze reactions via similar cationic intermediates. |

| Key Reactions | Low-temperature isomerization of n-butane, n-pentane, etc. researchgate.netmdpi.com | Could potentially be applied to esterification, alkylation, or other acid-catalyzed reactions. |

| Deactivation | Susceptible to deactivation by coke formation and loss of sulfate groups. epa.gov | Stability of the tethered compound on the support would be a critical factor. |

Influence on Reaction Stereoselectivity

There is no available research documenting the influence of this compound on the stereoselectivity of chemical reactions. Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.comyoutube.com Factors that typically influence stereoselectivity include the structure of the reactants, the reaction mechanism, and the presence of chiral catalysts or auxiliaries. masterorganicchemistry.com Without experimental data, it is impossible to determine whether this compound, acting as a reactant, catalyst, or solvent, would favor the formation of specific stereoisomers.

Decomposition Pathways and Stability Mechanism Under Various Conditions

Information regarding the decomposition pathways and stability of this compound under different environmental conditions (e.g., temperature, pH, light exposure) is not present in the accessible scientific literature. Understanding a compound's stability and decomposition is crucial for its synthesis, storage, and application. Such studies would typically identify the degradation products and elucidate the mechanisms of decomposition, providing insights into the compound's shelf-life and potential reactivity.

Ligand Exchange and Coordination Chemistry Investigations

There are no published investigations into the ligand exchange reactions or coordination chemistry of this compound. Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. chemguide.co.uklibretexts.org The ability of a compound to act as a ligand and its coordination behavior are determined by the presence of donor atoms and its steric and electronic properties. The sulfonate and oxy groups in this compound could potentially coordinate with metal ions, but no studies have been conducted to explore this possibility.

Advanced Applications and Functionalization of Sodium 6 Sulfonatooxyundecane

Utilization as a Precursor in Organic Synthesis

The structure of sodium 6-sulfonatooxyundecane, with a sulfonatooxy group positioned on the sixth carbon of an undecane (B72203) chain, allows for its potential use as a versatile precursor for a variety of functionalized undecane derivatives. The sulfate (B86663) moiety can act as a good leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 6-position of the undecane backbone.

The sulfonatooxy group of this compound can be displaced by a range of nucleophiles to yield various undecane-6-functionalized compounds. This reactivity opens pathways to synthesize molecules with specific properties and applications. The general mechanism involves the nucleophilic attack at the C-6 position, leading to the departure of the sodium sulfate.

Potential nucleophiles could include:

Azides: to introduce an azido (B1232118) group, which can be further converted to an amine or used in click chemistry.

Cyanides: to form 6-cyanoundecane, a precursor for carboxylic acids, amines, and amides.

Thiols: to generate 6-thiolundecane derivatives, which are valuable in materials science and as ligands for nanoparticles.

Alkoxides and Phenoxides: to synthesize ethers with varying steric and electronic properties.

Table 1: Potential Derivatization Reactions of this compound

| Nucleophile | Reagent Example | Product | Potential Application of Product |

| Azide | Sodium Azide (NaN₃) | 6-Azidoundecane | Precursor for amines, triazoles (via click chemistry) |

| Cyanide | Sodium Cyanide (NaCN) | 6-Cyanoundecane | Intermediate for carboxylic acids, primary amines |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)undecane | Building block for sulfur-containing heterocycles |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxyundecane | Component in fragrance or solvent formulations |

| Halide | Sodium Iodide (NaI) | 6-Iodoundecane | Precursor for organometallic reagents |

Role in Multicomponent Reactions

While specific examples involving this compound in multicomponent reactions (MCRs) are not extensively documented, its structure suggests potential roles. MCRs are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. The alkyl chain of this compound could serve as a lipophilic component, influencing the solubility and orientation of reactants, particularly in aqueous or biphasic MCRs. Furthermore, if derivatized to an aldehyde or a ketone at the 6-position, it could directly participate in well-known MCRs like the Ugi or Passerini reactions.

The linear undecane chain with a central functionalizable point makes this compound a potential building block for constructing more complex molecular architectures. For instance, after conversion of the sulfonatooxy group to a different functional group, such as an amine or a carboxylic acid, the resulting molecule could be used in the synthesis of polymers, dendrimers, or macrocycles. The long alkyl chains would impart specific physical properties, such as hydrophobicity and the ability to self-assemble, to the final complex structure.

Contributions to Supramolecular Chemistry

The amphiphilic nature of this compound, with its hydrophilic sulfate head group and a hydrophobic undecyl tail, makes it a prime candidate for applications in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules to form organized assemblies.

Similar to other sodium alkyl sulfates, this compound is expected to self-assemble in aqueous solutions to form various ordered structures. The specific morphology of these assemblies is influenced by factors such as concentration, temperature, and the presence of additives.

Micelles: Above a certain concentration, known as the critical micelle concentration (CMC), these molecules are likely to form spherical or cylindrical micelles. In these structures, the hydrophobic alkyl tails aggregate to form a core, while the hydrophilic sulfate heads are exposed to the aqueous environment.

Vesicles and Bilayers: At higher concentrations or under specific conditions, more complex structures like vesicles or lamellar bilayers could form. These assemblies have potential applications in drug delivery and as simple models for biological membranes.

The position of the sulfate group in the middle of the alkyl chain in this compound is a distinguishing feature compared to terminal alkyl sulfates like sodium dodecyl sulfate (SDS). This central placement may lead to different packing parameters and, consequently, unique assembly morphologies.

Table 2: Predicted Supramolecular Assemblies of this compound in Aqueous Solution

| Assembly Type | Description | Potential Application |

| Spherical Micelle | Aggregates with a hydrophobic core and hydrophilic shell. | Solubilization of hydrophobic compounds, microreactors. |

| Cylindrical Micelle | Elongated micellar structures. | Templates for nanomaterial synthesis, viscosity modifiers. |

| Vesicle/Liposome | Enclosed bilayer structures with an aqueous core. | Drug delivery systems, model cell membranes. |

| Lamellar Phase | Stacked bilayer sheets. | Components in liquid crystals, structured surfactants. |

Host-Guest Interactions Involving the Alkyl Sulfate Moiety

The alkyl sulfate portion of this compound can participate in host-guest interactions. The hydrophobic undecyl chain can be encapsulated within the cavity of host molecules, while the ionic sulfate group can interact with the exterior of the host or with other guests.

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for amphiphilic molecules. The undecyl chain of this compound could be included within the cavity of a cyclodextrin, such as β-cyclodextrin or γ-cyclodextrin. Such host-guest complexation can alter the physicochemical properties of the surfactant, such as its CMC and surface activity.

Calixarenes and Cucurbiturils: These are other classes of macrocyclic host molecules that can form stable complexes with guest molecules through a combination of hydrophobic and electrostatic interactions. The specific geometry and charge of the host would determine the nature of the interaction with this compound.

These host-guest interactions are fundamental to applications such as controlled release of fragrances or drugs, environmental remediation, and the development of molecular sensors.

Research in Functional Materials Development

Extensive searches for research on the application of this compound in functional materials development did not yield specific studies. The following sections discuss the potential roles this compound might play, based on the behavior of similar long-chain sulfonated surfactants.

Modifiers for Polymer Synthesis and Properties

No literature was found that specifically investigates this compound as a modifier in polymer synthesis. Generally, surfactants with similar structures can act as emulsifiers in emulsion polymerization, influencing particle size, stability, and the final properties of the polymer latex. The amphiphilic nature of such molecules, possessing a long hydrophobic undecane chain and a hydrophilic sulfonatooxy group, would theoretically allow it to stabilize monomer droplets in an aqueous phase. The resulting polymer properties, such as molecular weight distribution, film-forming capabilities, and mechanical strength, would be expected to be influenced by the concentration and efficacy of the surfactant. However, without specific studies on this compound, these remain theoretical applications.

Components in Self-Assembled Monolayers

There is no available research on the formation of self-assembled monolayers (SAMs) using this compound. Research on analogous compounds, such as sodium 11-mercapto-1-undecanesulfonate, has demonstrated the ability of sulfonate-terminated alkanethiols to form SAMs on gold surfaces. nih.gov These studies indicate that the solvent plays a crucial role in the final structure of the monolayer. nih.gov For this compound, one could hypothesize its potential to form SAMs on suitable substrates, which would be of interest for modifying surface properties like wettability, adhesion, and biocompatibility. The presence of the sodium cation is also a factor to consider in the structure of such monolayers. nih.gov However, the lack of a thiol or other common anchoring group in this compound would necessitate different substrates and assembly conditions compared to alkanethiols.

Interfacial Phenomena (excluding basic surface activity)

While the basic surfactant properties of long-chain sulfonated compounds are well-understood, advanced interfacial phenomena involving this compound are not documented in the available literature. Investigations into such phenomena would explore its behavior at liquid-liquid or liquid-solid interfaces under specific conditions, such as in the presence of electric fields, specific ions, or in complex multi-component systems. uomustansiriyah.edu.iq These studies could reveal unique properties relevant to areas like microfluidics, advanced emulsions, or sensing applications.

Novel Reaction Media and Solvent Systems

The exploration of this compound in the formulation of novel reaction media and solvent systems is another area with no specific research findings.

Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as designer solvents for various applications. pharmaexcipients.com The synthesis of ILs often involves the combination of a large organic cation with an anion. While this compound is a sodium salt, its anionic component, 6-sulfonatooxyundecane, could theoretically be paired with a suitable organic cation to form an ionic liquid. The properties of such an IL, including its polarity, viscosity, and thermal stability, would be determined by the specific combination of the cation and the 6-sulfonatooxyundecane anion. Research in this area would be required to synthesize and characterize these potential ionic liquids and evaluate their utility as reaction media or for other applications.

Deep Eutectic Solvent Applications

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that form a eutectic with a melting point much lower than the individual components. lu.se These solvents are considered "green" alternatives to traditional organic solvents. lu.se There is no literature to suggest that this compound has been used as a component in DES formulations. For it to be a viable component, it would need to act as a suitable hydrogen bond acceptor (as a salt) in combination with a hydrogen bond donor. The resulting DES would have unique solvent properties that could be explored for applications in biocatalysis, materials synthesis, or extractions.

Derivatives and Analogues of Sodium 6 Sulfonatooxyundecane

Synthesis and Characterization of Positional Isomers

Positional isomers of an alkyl sulfate (B86663) share the same molecular formula but differ in the attachment point of the sulfate group to the alkyl chain. youtube.com This structural variance can significantly impact properties such as solubility, surface activity, and biodegradability. The synthesis of these isomers typically starts from the corresponding positional isomer of the alcohol, which is then sulfated.

Sodium 1-sulfonatooxyundecane, also known as sodium n-undecyl sulfate, is the primary (terminal) positional isomer of Sodium 6-sulfonatooxyundecane. Its synthesis is generally more straightforward than that of secondary isomers. The most common method involves the sulfation of 1-undecanol (B7770649).

Synthesis Route: The reaction is typically carried out by treating 1-undecanol with a suitable sulfating agent, such as chlorosulfonic acid or sulfur trioxide, often complexed with a mild base like pyridine (B92270) to moderate reactivity. The resulting undecyl sulfuric acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final product.

Reaction Scheme:

Sulfation: CH₃(CH₂)₁₀OH + SO₃ → CH₃(CH₂)₁₀OSO₃H

Neutralization: CH₃(CH₂)₁₀OSO₃H + NaOH → CH₃(CH₂)₁₀OSO₃Na + H₂O

Characterization: Characterization of Sodium 1-sulfonatooxyundecane involves various analytical techniques to confirm its structure and purity.

| Technique | Observation | Purpose |

| FT-IR Spectroscopy | Characteristic peaks for S=O stretching (approx. 1215-1260 cm⁻¹), S-O stretching (approx. 1000 cm⁻¹), and C-O-S stretching (approx. 750-850 cm⁻¹). | Confirms the presence of the sulfate ester functional group. |

| ¹H NMR Spectroscopy | A distinct triplet signal for the methylene (B1212753) protons adjacent to the sulfate group (CH₂-O-SO₃) at a downfield chemical shift (approx. 4.0 ppm) compared to other methylene protons. | Verifies the position of the sulfate group at the terminal carbon. |

| ¹³C NMR Spectroscopy | The carbon atom attached to the sulfate group (C-1) shows a characteristic downfield shift (approx. 68-70 ppm). | Confirms the 1-position of the sulfate ester. |

| Mass Spectrometry | The molecular ion peak or fragment ions corresponding to the undecyl sulfate anion are observed. | Determines the molecular weight and confirms the overall structure. |

The synthesis of branched-chain alkyl sulfates, including other secondary positional isomers of undecyl sulfate, is of interest as branching can alter packing efficiency at interfaces and affect foaming and wetting properties. researchgate.net These are typically prepared by the sulfation of the corresponding branched or secondary alcohols. google.comgoogle.com

A general approach involves the hydration of an internal olefin (e.g., undecene isomers) to produce a mixture of secondary alcohols, followed by sulfation. google.com For instance, the hydration of 5-undecene (B8386496) would yield 6-undecanol (B1345097), the direct precursor to this compound.

Another route involves the dimerization of smaller alpha-olefins to create a branched olefin, which is then converted to the alcohol and subsequently sulfated. researchgate.netgoogle.com For example, dimerization of hexene and subsequent functionalization could lead to a branched C12 alcohol, a close analogue. researchgate.net

General Synthesis Steps for Secondary Alkyl Sulfates:

Olefin Hydration/Hydroboration-Oxidation: An internal olefin is converted to the corresponding secondary alcohol.

Sulfation: The secondary alcohol is reacted with a sulfating agent (e.g., concentrated sulfuric acid). google.com

Neutralization and Saponification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide). This step also saponifies any dialkyl sulfates that may have formed as byproducts. google.com

Exploration of Homologous Series of Alkyl Sulfates with Varying Chain Lengths

A homologous series is a group of compounds with the same functional group but differing from successive members by a repeating unit, typically a methylene (-CH₂-) group. byjus.comwikipedia.org Studying the homologous series of alkyl sulfates, including this compound, provides insight into how alkyl chain length affects physical and surface-active properties.

The properties of alkyl sulfates are highly dependent on the length of the hydrophobic alkyl chain. nih.gov As the chain length increases, certain trends are observed.

Table of Properties for a Homologous Series of Sodium Alkyl Sulfates:

| Compound Name | Carbon Chain Length | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |

| Sodium Octyl Sulfate | 8 | High | Higher |

| Sodium Decyl Sulfate | 10 | Intermediate | Intermediate |

| Sodium Undecyl Sulfate | 11 | ↓ | ↓ |

| Sodium Dodecyl Sulfate | 12 | ↓ | ↓ |

| Sodium Tetradecyl Sulfate | 14 | Low | Lower |

Note: This table illustrates general trends. Absolute values depend on the specific isomer and experimental conditions. As chain length increases, CMC generally decreases logarithmically, and the effectiveness in reducing surface tension increases.

The synthesis of these homologues follows the same general pathways described previously, starting with the alcohol of the desired chain length (e.g., 1-octanol, 1-decanol, 1-dodecanol, etc.). scconline.org

Structural Modifications of the Sulfate Moiety

Altering the hydrophilic headgroup is another strategy to create analogues of this compound. This can involve replacing the sulfate group with a different sulfur-containing functionality or introducing substituents onto the alkyl chain.

A key structural analogue is the corresponding alkyl sulfonate. The difference lies in the linkage to the alkyl chain: an alkyl sulfate has a C-O-S bond, whereas an alkyl sulfonate has a direct C-S bond. youtube.com This seemingly small change significantly impacts chemical stability; sulfonates are much more resistant to hydrolysis than sulfates, especially under acidic conditions.

Synthesis of Sodium 6-Sulfonatoundecane: The synthesis of an alkyl sulfonate cannot be achieved by direct "sulfonation" of an alcohol in the same way as sulfation. Instead, it requires the formation of a carbon-sulfur bond. A common method is the Strecker reaction, which involves reacting an alkyl halide with sodium sulfite (B76179).

Halogenation of the Alcohol: 6-undecanol is converted to a more reactive intermediate, such as 6-bromoundecane (B3045417).

Sulfitation: The 6-bromoundecane is then reacted with a sulfite salt, like sodium sulfite (Na₂SO₃), to displace the bromide and form the C-S bond.

Reaction Scheme: CH₃(CH₂)₄CH(Br)(CH₂)₄CH₃ + Na₂SO₃ → CH₃(CH₂)₄CH(SO₃Na)(CH₂)₄CH₃ + NaBr

Comparison of Sulfate vs. Sulfonate:

| Property | Sodium 6-Sulfonatooxy undecane (B72203) (Sulfate) | Sodium 6-Sulfonatoundecane (Sulfonate) |

| Linkage | C-O-SO₃⁻ | C-SO₃⁻ |

| Chemical Stability | Prone to hydrolysis, especially in acidic conditions. | Highly stable to hydrolysis across a wide pH range. |

| Synthesis Precursor | 6-Undecanol | 6-Haloundecane (e.g., 6-bromoundecane) |

| Primary Reagent | Sulfating Agent (e.g., SO₃) | Sulfiting Agent (e.g., Na₂SO₃) |

Introducing unsaturation (double or triple bonds) or halogen atoms into the alkyl chain creates another class of analogues. These modifications can influence the geometry, polarity, and reactivity of the molecule.

Synthesis of Unsaturated Alkyl Sulfates: The synthesis starts with an unsaturated alcohol. For example, to synthesize an undecenyl sulfate, one would start with an undecenol (an alcohol with a double bond in its chain). The position of the double bond can be varied to study its effect on surfactant properties. The sulfation of the unsaturated alcohol proceeds similarly to that of its saturated counterpart. The presence of the double bond, however, requires careful selection of sulfating agents and reaction conditions to avoid unwanted side reactions like polymerization or addition to the double bond.

Synthesis of Halogenated Alkyl Sulfates: Halogenated analogues are typically prepared from halogenated alcohols. The introduction of a halogen, such as fluorine or chlorine, can dramatically alter the properties of the surfactant, particularly its surface activity and chemical stability. Perfluorinated or highly fluorinated alkyl sulfates, for instance, are known for their exceptional ability to lower surface tension.

The synthesis would involve the sulfation of a pre-synthesized halogenated undecanol. The synthesis of the precursor alcohol itself can be a multi-step process, potentially starting from a halogenated aldehyde or carboxylic acid that is then subjected to chain extension and reduction. nih.gov

Enantioselective Synthesis and Properties of Chiral Analogues at C-6

The introduction of a chiral center at the C-6 position of this compound creates stereoisomers that can exhibit distinct physical, chemical, and biological properties. The enantioselective synthesis of these chiral analogues, followed by the characterization of their unique properties, is a critical area of research for understanding their potential applications.

Methods for Enantioselective Synthesis

The primary challenge in synthesizing chiral analogues of this compound lies in the stereocontrolled formation of the secondary alcohol precursor, (R)- or (S)-6-undecanol. Two principal strategies have emerged as effective for achieving high enantiopurity: enzymatic kinetic resolution and asymmetric reduction of the corresponding prochiral ketone.

Enzymatic Kinetic Resolution:

Lipase-catalyzed kinetic resolution is a widely employed method for the separation of racemic alcohols. This technique utilizes the inherent stereoselectivity of lipases to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.

While specific studies on the kinetic resolution of 6-undecanol are not extensively documented, the principles of this methodology have been successfully applied to a variety of secondary alcohols. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency and enantioselectivity in the acylation of racemic secondary alcohols. The general process involves the reaction of racemic 6-undecanol with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. The enzyme will selectively catalyze the acetylation of one enantiomer, for example, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting (R)-6-acetoxyundecane can then be separated from the (S)-6-undecanol by standard chromatographic techniques. Subsequent hydrolysis of the ester provides the enantiomerically enriched (R)-6-undecanol.

The success of this method is highly dependent on factors such as the choice of lipase, solvent, acyl donor, and temperature, all of which can influence the enantiomeric ratio (E-value), a measure of the enzyme's selectivity.

Asymmetric Reduction of 6-Undecanone (B1294626):

An alternative and often more direct route to enantiomerically pure 6-undecanol is the asymmetric reduction of the prochiral ketone, 6-undecanone. This approach utilizes chiral catalysts or reagents to stereoselectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

Several catalytic systems are available for this transformation. Organocatalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), have proven effective in the asymmetric reduction of a wide range of ketones with high enantioselectivity. In a typical CBS reduction, 6-undecanone would be treated with a borane (B79455) source, like borane-dimethyl sulfide (B99878) complex, in the presence of a catalytic amount of the chiral oxazaborolidine catalyst.

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are also powerful techniques. Chiral ruthenium, rhodium, or iridium complexes containing chiral diphosphine ligands (e.g., BINAP) or diamine ligands can catalyze the hydrogenation of ketones with excellent enantioselectivity and high turnover numbers. These reactions typically employ molecular hydrogen or a hydrogen donor like isopropanol (B130326) or formic acid.

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee) in the desired 6-undecanol enantiomer.

Properties of Chiral Analogues

Once the enantiomerically pure (R)-6-undecanol and (S)-6-undecanol are obtained, they can be converted to their corresponding sodium sulfonatooxyundecane analogues via sulfation with a suitable sulfating agent (e.g., sulfur trioxide pyridine complex) followed by neutralization with sodium hydroxide.

The introduction of chirality at the C-6 position is expected to influence the physicochemical properties of the resulting surfactant molecules. While specific data for the chiral analogues of this compound is scarce, the behavior of other chiral surfactants provides insights into the potential differences between the (R) and (S) enantiomers.

Table 1: Predicted Physicochemical Properties of Chiral this compound Analogues

| Property | Predicted Influence of Chirality | Rationale |

| Critical Micelle Concentration (CMC) | The CMC values for the (R) and (S) enantiomers are expected to be very similar, if not identical. However, mixtures of the enantiomers (racemates) may exhibit slightly different CMC values compared to the pure enantiomers. | The overall hydrophobicity and hydrophilicity of the enantiomers are the same. Differences in packing within the micelle for a racemic mixture versus a pure enantiomer could lead to minor variations in the CMC. |

| Surface Tension Reduction | The ability of the (R) and (S) enantiomers to reduce surface tension at the air-water interface is predicted to be comparable. | The fundamental amphiphilic nature of the molecule, which governs surface activity, is not significantly altered by the stereochemistry at a single carbon. |

| Micellar Structure and Aggregation Behavior | The chirality of the surfactant molecules can lead to the formation of chiral micellar structures, such as helical or twisted aggregates. These structures would be mirror images for the (R) and (S) enantiomers. | The stereospecific orientation of the hydrophobic tail and the hydrophilic headgroup can induce a preferred packing arrangement, leading to the formation of supramolecular chiral assemblies. |

| Interaction with Other Chiral Molecules | A key differentiating property of the chiral analogues will be their ability to interact enantioselectively with other chiral molecules. This can manifest in applications such as chiral recognition in separation science (e.g., micellar electrokinetic chromatography) or in stereoselective catalysis in micellar systems. | The chiral environment provided by the micelles formed from a single enantiomer can create diastereomeric interactions with chiral guest molecules, leading to differences in binding affinity and reactivity. |

Analytical Methodologies for Sodium 6 Sulfonatooxyundecane and Its Derivatives

Chromatographic Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the purity determination of non-volatile compounds like Sodium 6-sulfonatooxyundecane. Reversed-phase chromatography is a common approach for separating alkyl sulfates.

A typical HPLC method for a structurally similar compound, sodium undecyl sulfate (B86663) (a C11 isomer), utilizes an ion-pair chromatography approach with suppressed conductivity detection. chromatographyonline.com The separation can be achieved on a C18 column with a gradient elution. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). chromatographyonline.com Detection can be achieved using a variety of detectors, including Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. youtube.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters and Validation Data for a Related Alkyl Sulfate

| Parameter | Specification | Typical Value |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18, 4.6 x 250 mm, 5 µm | Agilent Zorbax Eclipse XDB C-18 |

| Mobile Phase | Acetonitrile and aqueous buffer | Gradient elution with acetonitrile and ammonium (B1175870) acetate (B1210297) buffer |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | RID, ELSD, or MS | RID |

| Validation Parameters | ||

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.05 mg/L |

Gas Chromatography (GC) for Related Volatile Species

Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. However, GC is an essential tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the manufacturing process or degradation. These impurities can include residual alcohols (e.g., 6-undecanol), solvents, and other organic compounds. researchgate.netresearchgate.net

For the analysis of these volatile species, headspace GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often employed. mdpi.com The method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC system.

Table 2: Potential Volatile Impurities and their Analysis by Headspace GC-MS

| Compound | Potential Source | Typical GC Column | Expected Retention Time Range (min) |

|---|---|---|---|

| 6-Undecanol (B1345097) | Unreacted starting material | DB-5ms | 10 - 15 |

| Undecane (B72203) | By-product | DB-5ms | 8 - 12 |

| Toluene (B28343) | Residual solvent | DB-WAX | 5 - 8 |

Method validation for GC analysis of impurities would follow similar principles to HPLC validation, focusing on parameters like LOD, LOQ, and accuracy to ensure trace levels of these compounds can be reliably quantified. nih.gov

Ion Chromatography for Sulfate Quantification

Ion Chromatography (IC) is a specific and sensitive method for the determination of inorganic anions, making it the ideal technique for quantifying the free sulfate content in a sample of this compound. longdom.orgnih.gov This is important for assessing the degree of hydrolysis or the presence of inorganic sulfate impurities.

The method typically involves separating the sulfate ions on an anion-exchange column followed by suppressed conductivity detection. lcms.cz This provides high sensitivity and selectivity for the sulfate anion.

A typical IC system for sulfate analysis would consist of an anion-exchange column (e.g., Dionex IonPac AS14), a guard column, a self-regenerating suppressor, and a conductivity detector. nih.gov The eluent is often a carbonate-bicarbonate buffer. thermofisher.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²³Na, ³³S)

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing information on the connectivity of atoms within the molecule.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum would show a characteristic multiplet for the proton on the carbon bearing the sulfonatooxy group (C6-H) at a downfield chemical shift due to the electronegativity of the oxygen atoms. libretexts.org The terminal methyl groups (C1-H and C11-H) would appear as triplets, while the methylene (B1212753) protons would be a series of overlapping multiplets. oregonstate.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atom attached to the sulfonatooxy group (C6) would be significantly deshielded and appear at a downfield chemical shift. epj-conferences.org The other carbon atoms of the undecane chain would have characteristic shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/C11 | ~0.8-0.9 (t) | ~14 |

| C2/C10 | ~1.2-1.4 (m) | ~22 |

| C3/C9 | ~1.2-1.4 (m) | ~31 |

| C4/C8 | ~1.2-1.4 (m) | ~25 |

| C5/C7 | ~1.5-1.7 (m) | ~34 |

²³Na NMR: ²³Na NMR spectroscopy can be used to study the sodium counter-ion. huji.ac.il The chemical shift and linewidth of the ²³Na signal can provide information about the ionic character of the sodium-sulfate interaction and the local environment of the sodium ion. nih.gov In solution, a single, relatively sharp resonance is expected.

³³S NMR: ³³S NMR is a less common technique due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which results in broad signals. huji.ac.il However, for organosulfates, it can provide direct information about the chemical environment of the sulfur atom. mdpi.com The chemical shift would be in the characteristic region for sulfate esters. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental formula. For this compound, analysis is typically performed using electrospray ionization (ESI) in negative ion mode, where the molecule is detected as the [M-Na]⁻ ion.

The calculated exact mass of the undecyl sulfate anion (C₁₁H₂₃O₄S⁻) is 251.1317. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 4: High-Resolution Mass Spectrometry Data for the Undecyl Sulfate Anion

| Parameter | Value |

|---|---|

| Ion Formula | C₁₁H₂₃O₄S⁻ |

| Ionization Mode | ESI- |

| Calculated Exact Mass | 251.1317 Da |

In addition to exact mass determination, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information. The fragmentation pattern would be characteristic of an alkyl sulfate, with losses of SO₃ and HSO₄⁻ being prominent.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mt.com These two methods are complementary; IR spectroscopy relies on the absorption of light when there is a change in the molecular dipole moment, while Raman spectroscopy involves the scattering of light due to a change in molecular polarizability. mt.comnih.gov

For this compound, these techniques are instrumental in confirming the presence of its key structural features: the long alkyl chain and the sulfate ester group. The analysis of alkali palmityl sulfates, which are structurally similar long-chain alkyl sulfates, provides a basis for interpreting the spectra of this compound. researchgate.net

Key vibrational modes for the sulfate group (–OSO₃⁻) are particularly important for identification. Theoretical calculations and experimental data on various sulfate compounds show characteristic stretching vibrations. nih.govnasa.gov These are typically observed in specific regions of the infrared and Raman spectra, confirming the presence of the sulfonatooxy functional group.

Key Vibrational Frequencies for Alkyl Sulfates:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Sulfate (S-O) | Symmetric Stretch | ~1000 - 1080 | Raman & IR |

| Sulfate (S=O) | Asymmetric Stretch | ~1210 - 1280 | IR |

| Alkyl (C-H) | Stretching | ~2850 - 3000 | Raman & IR |

This table presents typical wavenumber ranges for functional groups found in sodium alkyl sulfates.

The "fingerprint region" of the IR spectrum, which is rich with intramolecular vibrations, is highly characteristic of the specific bonding within the molecule, allowing for detailed structural confirmation. mt.com Raman spectroscopy is particularly advantageous for studying these compounds in aqueous solutions, as the hydroxyl bonds of water are not highly Raman active. mt.com

X-ray Diffraction (XRD) for Crystalline Forms

X-ray Diffraction (XRD) is the primary technique for determining the solid-state structure and identifying the crystalline forms of materials. latech.edutcd.ie By directing X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams, one can deduce the arrangement of atoms within the crystal lattice, governed by Bragg's Law (nλ = 2d sinθ). latech.edutcd.ie

For this compound, XRD analysis provides critical information on its crystal structure, polymorphism (the ability to exist in multiple crystalline forms), and lattice parameters. researchgate.net Studies on other sodium alkyl sulfates have shown that the length of the alkyl chain significantly influences the crystal packing and the resulting diffraction patterns. researchgate.net Powder XRD is commonly used for phase identification and to obtain a diffraction pattern characteristic of the polycrystalline material. latech.edusuniv.ac.in Analysis of the diffraction pattern of a powdered sample can reveal the lattice type and the spacing between atomic planes. researchgate.netresearchgate.netresearchgate.net Single-crystal XRD, while more complex, can provide a complete and precise three-dimensional structure of the molecule. nih.govresearchgate.net

Typical XRD Data for a Crystalline Sodium Salt:

| Diffraction Angle (2θ) | Corresponding Crystal Plane (hkl) |

|---|---|

| 27.45° | (111) |

| 31.79° | (200) |

| 45.53° | (220) |

| 56.57° | (222) |

This table is an illustrative example based on data for Sodium Chloride and shows how XRD peaks are indexed to specific crystal planes. researchgate.net

Quantitative Analysis and Impurity Profiling

Accurate quantification and the identification of impurities are essential for quality control. Various classical and instrumental methods are employed for this purpose.

Titrimetric Methods

Titration is a classic and reliable method for quantifying anionic surfactants like this compound. The most common approach is a two-phase or potentiometric titration using a standard solution of a cationic surfactant. metrohm.comxylemanalytics.com

In this precipitation titration, the anionic surfactant reacts with the cationic titrant to form a hydrophobic, insoluble adduct. xylemanalytics.com The endpoint can be detected visually using an indicator that changes color in the presence of excess titrant or instrumentally by monitoring changes in turbidity or electrical potential. pharmaguideline.comlcms.cz Potentiometric titration, which measures the change in potential with a surfactant-selective electrode, is often preferred for its accuracy and reproducibility. metrohm.cominfinitalab.com The choice of titrant and pH is crucial; for anionic surfactants with a sulfate group, the titration is typically performed at a pH between 2 and 4. metrohm.comxylemanalytics.com

Common Titrants for Anionic Surfactant Analysis:

| Titrant | Method Type | Detection |

|---|---|---|

| Benzethonium Chloride | Two-Phase Titration | Visual Indicator (e.g., dimethyl yellow-oracet blue B) pharmaguideline.com |

| Cetylpyridinium Chloride | Potentiometric Titration | Surfactant-Selective Electrode xylemanalytics.com |

| Hyamine® 1622 | Potentiometric Titration | Surfactant-Selective Electrode xylemanalytics.com |

Inorganic sulfate, a potential impurity from the manufacturing process, can also be determined by potentiometric lead titration, where lead nitrate (B79036) is used as the titrant to precipitate lead sulfate. infinitalab.commt.com

Spectrophotometric Assays

UV-Visible spectrophotometry offers a sensitive method for the quantification of anionic surfactants. lpdlabservices.co.ukscialert.net These methods are typically indirect and rely on the formation of an ion-pair complex between the anionic surfactant and a cationic dye. nih.gov This complex can be extracted into an organic solvent, and its absorbance is measured at a specific wavelength.

A widely used method involves the formation of a colored associate between the surfactant and a dye such as Brilliant Green or Methylene Blue in an acidic medium. pharmaguideline.comnih.gov The intensity of the color, which is proportional to the surfactant concentration, is then measured spectrophotometrically. nih.gov Beer's law is typically valid over a specific concentration range for the surfactant. core.ac.uk These assays are valuable for determining low concentrations of surfactants in various samples, including wastewater. nih.govacs.orgnih.gov

Example of a Spectrophotometric Assay:

| Analyte | Reagent | Wavelength (λmax) |

|---|---|---|

| Anionic Surfactant (e.g., SDBS) | Brilliant Green (BG) | 627 nm nih.gov |

| Sodium Alkyl Sulfate | Methylene Blue | Not specified pharmaguideline.com |

This table provides examples of reagents used in the colorimetric determination of anionic surfactants.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures, providing both separation and identification capabilities. springernature.comnih.govsaspublishers.comiosrjournals.org

For this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique. lcms.czresearchgate.netshimadzu.com LC, particularly High-Performance Liquid Chromatography (HPLC), separates the target compound from impurities and other components in the sample matrix. nih.gov The separated components are then introduced into a mass spectrometer, which provides mass information, enabling the determination of molecular weight and elucidation of the structure through fragmentation patterns. saspublishers.comiosrjournals.org

LC-MS methods can accurately quantify trace levels of various alkyl sulfates and identify a broad range of related substances and degradation products. nih.govrsc.org High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), coupled with LC, allows for the precise determination of elemental composition and the identification of unknown compounds in complex samples. researchgate.netshimadzu.comnih.gov These techniques are crucial for detailed impurity profiling and for studying the environmental fate of such surfactants. lcms.czrsc.org

Common Hyphenated Techniques for Surfactant Analysis:

| Technique | Separation Principle | Detection Principle | Application |

|---|---|---|---|

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Differential partitioning between mobile and stationary phases | Mass-to-charge ratio of ionized molecules | Identification and quantification of surfactants and impurities iosrjournals.orglcms.cz |

| LC-MS/MS (Tandem Mass Spectrometry) | LC separation followed by two stages of mass analysis | Precursor ion selection and collision-induced dissociation | Enhanced structural confirmation and trace analysis nih.govlcms.cz |

Theoretical and Computational Investigations of Sodium 6 Sulfonatooxyundecane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. For Sodium 6-sulfonatooxyundecane, these calculations reveal details about its geometry, orbital energies, and charge distribution, which are foundational to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. By solving the Schrödinger equation in an approximate manner, DFT can determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For the 6-sulfonatooxyundecane anion, DFT calculations, often employing a basis set such as 6-31G(d,p), would be used to optimize its geometry. These calculations typically show that the undecane (B72203) chain adopts a staggered conformation to minimize steric hindrance. The sulfate (B86663) group, being bulky and electron-rich, influences the local geometry significantly. The sodium cation is expected to be ionically bonded to one of the oxygen atoms of the sulfate group.

Interactive Table: Predicted Geometrical Parameters for 6-sulfonatooxyundecane anion

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | S | O(ester) | - | ~1.60 Å |

| Bond Length | S | O(terminal) | - | ~1.45 Å |

| Bond Angle | O(ester) | S | O(terminal) | ~105° |

| Dihedral Angle | C(5) | C(6) | O(ester) | S |

Note: These are typical values for similar functional groups and would be precisely calculated in a specific DFT study.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For the 6-sulfonatooxyundecane anion, the HOMO is expected to be localized on the negatively charged oxygen atoms of the sulfate group, indicating that this is the most probable site for electrophilic attack. The LUMO is likely to be distributed over the sulfur atom and the adjacent oxygen atoms. A larger HOMO-LUMO gap would suggest high stability. researchgate.netresearchgate.net

Interactive Table: Calculated Frontier Orbital Energies for 6-sulfonatooxyundecane anion

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.80 | Localized on sulfate oxygen atoms |

| LUMO | -0.50 | Distributed over the SO4 group |

| HOMO-LUMO Gap | 5.30 | Indicates high chemical stability |

Note: These energy values are hypothetical and representative of what would be expected from a DFT calculation.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically represents regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). For this compound, the ESP map would clearly show a region of high negative potential (red) around the sulfate group's oxygen atoms, which is the site of interaction with the sodium cation and polar solvent molecules like water. researchgate.net The long hydrocarbon tail would exhibit a neutral (green) potential, consistent with its nonpolar character. This visualization is invaluable for understanding how the molecule will interact with other molecules and surfaces.

Molecular Dynamics (MD) Simulations of Solvation and Self-Assembly

While quantum chemical calculations provide insights into a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large number of molecules over time. This is particularly useful for investigating processes like solvation and the formation of micelles.

MD simulations can model the interactions between this compound and various solvents at an atomic level. In water, the simulations would show the strong electrostatic interactions between the polar sulfate headgroup and water molecules, leading to the formation of a stable hydration shell around the headgroup. bohrium.com The sodium counterion would also be hydrated. The nonpolar undecane tail, on the other hand, would disrupt the hydrogen bonding network of water, a manifestation of the hydrophobic effect. In an organic solvent like hexane, the interactions would be reversed, with the nonpolar tail having favorable van der Waals interactions with the solvent and the polar headgroup being poorly solvated.